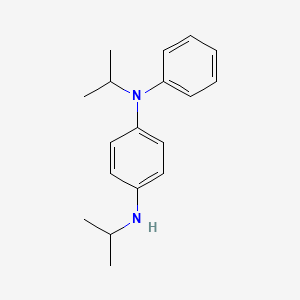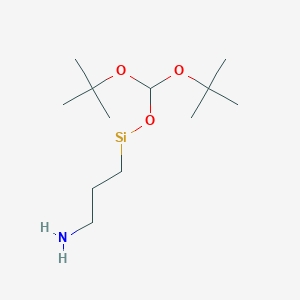
CID 18755634
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silyl ether group and an amine group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltrimethoxysilane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The silyl ether group can be reduced under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorotrimethylsilane are often employed for substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine group.
Reduction: Results in the formation of simpler silyl ethers.
Substitution: Leads to the formation of various substituted silyl ethers.
科学的研究の応用
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine involves the formation of stable silyl ether bonds with alcohols and amines. This stability is due to the steric hindrance provided by the di-tert-butyl groups, which protect the functional groups from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for the controlled release of the protected functional groups.
類似化合物との比較
(3-Aminopropyl)triethoxysilane: Another silyl ether compound used for surface functionalization.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: Used for similar purposes but with different stability and reactivity profiles.
Uniqueness: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is unique due to its combination of a silyl ether group and an amine group, providing dual functionality in organic synthesis. Its stability and ease of removal make it a valuable tool in complex synthetic sequences.
特性
分子式 |
C12H27NO3Si |
|---|---|
分子量 |
261.43 g/mol |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)14-10(15-12(4,5)6)16-17-9-7-8-13/h10H,7-9,13H2,1-6H3 |
InChIキー |
LBYXKKPICXHWDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(OC(C)(C)C)O[Si]CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)

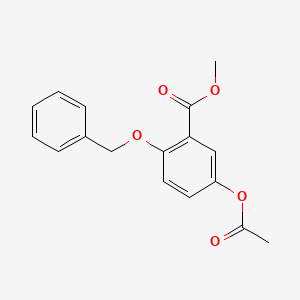

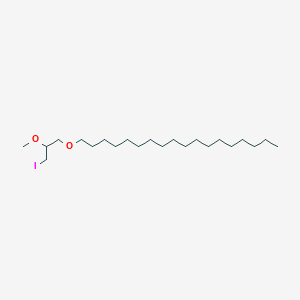
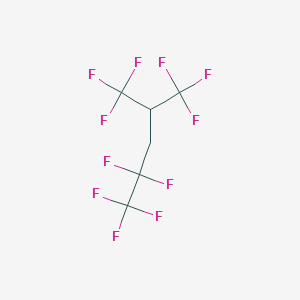
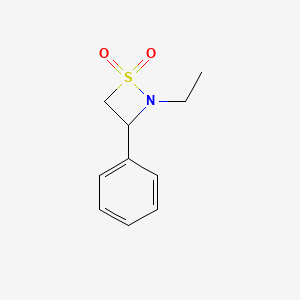
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

